molecular formula C9H9N3O6 B144214 2,4,6-Trinitromesitylene CAS No. 602-96-0

2,4,6-Trinitromesitylene

Cat. No.: B144214
CAS No.: 602-96-0
M. Wt: 255.18 g/mol
InChI Key: YVJCXMCIFPUNDO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,4,6-Trinitromesitylene, also known as 1,3,5-Trimethyl-2,4,6-trinitrobenzene, is a nitroaromatic compound It’s known that nitroaromatic compounds like this compound are key feedstocks for the synthesis of corresponding triaminobenzenes .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The most eco-benign process for the synthesis of triamino derivatives involves the catalytic hydrogenation of corresponding nitroarenes . The hydrogenation of this compound is carried out over a Pd catalyst .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its hydrogenation and subsequent hydrolysis . The hydrogenation in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure produces 2,4,6-triaminomesitylene . The hydrolysis process of the resultant salts leads to mono-, di-, and trimethyl derivatives of phloroglucinol .

Pharmacokinetics

The compound’s molecular formula is c9h9n3o6, and it has an average mass of 255184 Da .

Result of Action

The result of the action of this compound is the production of triaminomesitylene and derivatives of phloroglucinol . These products are essential chemical reactants used in the production of dyes, pigments, and medicinal drugs .

Action Environment

The action environment significantly influences the action, efficacy, and stability of this compound. The hydrogenation process is carried out in methanol (or mixed methanol/toluene) at 50–55 °C and 0.5 MPa pressure . The catalyst activity was shown to decline negligibly throughout 10 cycles of reuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitromesitylene typically involves the nitration of mesitylene (1,3,5-trimethylbenzene). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. The nitration process results in the substitution of hydrogen atoms on the benzene ring with nitro groups, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitromesitylene undergoes various chemical reactions, including reduction, substitution, and hydrolysis.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,4,6-Trinitrotoluene (TNT)
  • 2,4,6-Trinitroxylene
  • 2,4,6-Trinitroanisole

Comparison:

    2,4,6-Trinitrotoluene (TNT): Both compounds have three nitro groups, but TNT has a single methyl group, whereas 2,4,6-trinitromesitylene has three methyl groups.

    2,4,6-Trinitroxylene: Similar to this compound but with two additional methyl groups on the benzene ring.

    2,4,6-Trinitroanisole: Contains a methoxy group (-OCH₃) instead of methyl groups.

This compound stands out due to its unique combination of three nitro and three methyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJCXMCIFPUNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208950
Record name Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-96-0
Record name 1,3,5-Trimethyl-2,4,6-trinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesitylene, 2,4,6-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinitromesitylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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